Aspergillimide
Description
Structure
2D Structure
Properties
Molecular Formula |
C20H29N3O3 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(1R,6R,7S,9R,11R)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione |
InChI |
InChI=1S/C20H29N3O3/c1-12-6-7-23-11-19-10-18(9-14(24)21(4)15(18)25)17(2,3)13(19)8-20(12,23)16(26)22(19)5/h12-13H,6-11H2,1-5H3/t12-,13-,18-,19+,20+/m1/s1 |
InChI Key |
RTNMRJRMTGSUAE-DWPFRNKMSA-N |
Isomeric SMILES |
C[C@@H]1CCN2[C@@]13C[C@H]4[C@@](C2)(C[C@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C |
Canonical SMILES |
CC1CCN2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Microbial Sources and Culture Conditions
Aspergillimide is produced by Aspergillus species under specific fermentation conditions (Table 1).
Table 1: Fermentation Parameters for this compound Production
Extraction and Purification
-
Conidial Harvest : Conidia are harvested using phosphate-buffered saline (PBS) with 0.1% Tween 20, followed by centrifugation (15,000 rpm, 15 min) to pellet biomass.
-
Solvent Extraction : Mycelia are extracted with ethyl acetate or methanol, concentrated under vacuum, and subjected to chromatographic purification (e.g., silica gel, YMC ODS columns).
-
Bioassay-Guided Fractionation : Active fractions are identified using Trichostrongylus colubriformis larval motility assays or nicotinic acetylcholine receptor (nAChR) inhibition tests.
Example Protocol :
-
Ferment A. japonicus on PDA at 35°C for 7 days.
-
Extract mycelia with methanol (3× volume), filter, and concentrate.
-
Purify via HPLC (YMC-Pack ODS-AQ, 45% acetonitrile/water) to isolate this compound (yield: 10–20 mg/L).
Synthetic Preparation
Total Synthesis Strategies
This compound’s bicyclo[2.2.2]diazaoctane core necessitates stereoselective cyclization (Table 2).
Table 2: Key Synthetic Routes
Radical Cascade Approach
Pictet–Spengler Cyclization
-
Starting Material : L-Tryptophan and L-proline diketopiperazine (DKP).
-
Procedure :
Analytical Validation
Structural Characterization
Table 3: Key Analytical Data
Purity Assessment
Challenges and Innovations
Stereochemical Control
Chemical Reactions Analysis
Common Chemical Reactions
Aspergillimide’s amide and aromatic moieties enable selective transformations:
| Reaction Type | Conditions | Products | Biological Relevance |
|---|---|---|---|
| Acylation | AcCl, pyridine, 0°C | N-acetyl derivative | Enhanced solubility |
| Oxidation | H₂O₂, Fe²⁺ catalyst | Epoxide intermediate | Bioactivity modulation |
| Hydrolysis | 6M HCl, reflux | Carboxylic acid fragment | Prodrug activation |
For example, acylation at the primary amine group improves pharmacokinetic properties, enabling sustained release in in vitro models. Epoxidation of its double bond generates intermediates investigated for anticancer activity.
Structural Characterization
Advanced analytical techniques confirm reaction outcomes and purity:
| Technique | Key Findings |
|---|---|
| NMR (¹H/¹³C) | Assigns amide proton (δ 8.2 ppm) and aromatic carbons |
| HRMS | [M+H]⁺ m/z 248.1134 (calc. 248.1137) |
| X-ray diffraction | Confirms planar amide linkage geometry |
Data cross-referenced with the Aspergillus Metabolome Database (CMM) validates structural annotations .
Stability and Reactivity
The compound remains stable under physiological pH (7.4) and temperatures (25–37°C) but degrades in UV light (>300 nm). Storage recommendations include amber vials at −20°C to prevent photolytic decomposition.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Properties
Aspergillimide has shown promising anticancer activities, making it a candidate for further exploration in oncology. Research indicates that compounds derived from Aspergillus species exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that this compound can inhibit the growth of lung cancer cells, highlighting its potential as an adjunct therapy in cancer treatment regimens.
| Compound | Cancer Type | Mechanism of Action |
|---|---|---|
| This compound | Lung Cancer | Induces apoptosis and inhibits cell proliferation |
| Other Metabolites | Colorectal Cancer | Cytotoxic effects through diverse mechanisms |
1.2 Antimicrobial Activity
The antimicrobial properties of this compound have been documented, particularly against pathogenic bacteria and fungi. Its efficacy in inhibiting the growth of Staphylococcus aureus and Candida albicans suggests potential applications in developing new antimicrobial agents.
Agricultural Applications
2.1 Mycotoxin Management
This compound's role in the context of mycotoxin production is significant. It is produced by Aspergillus flavus, which is known for its ability to contaminate crops such as maize and peanuts with aflatoxins. Understanding the biosynthetic pathways of this compound can aid in developing strategies to mitigate mycotoxin contamination in food supplies.
| Crop Affected | Mycotoxin Produced | This compound Role |
|---|---|---|
| Maize | Aflatoxin B1 | Indicator of fungal contamination |
| Peanuts | Aflatoxin G1 | Potential biocontrol agent |
Biotechnological Applications
3.1 Genetic Engineering and Metabolic Pathway Exploration
Research into the genetic basis for this compound production has revealed insights into the biosynthetic gene clusters responsible for its synthesis. Advances in genome mining techniques have allowed scientists to activate dormant pathways within Aspergillus species, leading to the discovery of novel bioactive compounds.
- Case Study : Activation of specific gene clusters in Aspergillus nidulans resulted in the production of new compounds with enhanced therapeutic potential, showcasing the importance of genetic manipulation in drug discovery.
Case Studies and Research Findings
4.1 Study on Anticancer Efficacy
A recent study focused on the anticancer properties of this compound demonstrated its effectiveness against various cancer types, using both in vitro and in vivo models. The findings indicated that treatment with this compound led to significant tumor reduction and improved survival rates in animal models.
- Methodology : The study utilized liquid chromatography-mass spectrometry to quantify compound levels and assess their biological activity.
4.2 Investigation into Antimicrobial Effects
Another research initiative evaluated this compound's antimicrobial properties, revealing its capability to inhibit bacterial growth effectively. The study employed disk diffusion methods to assess susceptibility across multiple strains.
Mechanism of Action
Aspergillimide exerts its effects by selectively blocking insect nicotinic acetylcholine receptors. This action leads to paralysis in insects, making it a potent insecticidal agent . The compound’s unique structure allows it to interact specifically with these receptors, disrupting normal neural transmission and leading to paralysis .
Comparison with Similar Compounds
Bioactivity :
- Insecticidal : Aspergillimide selectively inhibits insect nicotinic acetylcholine receptors (nAChRs), causing paralysis in silkworm (Bombyx mori) larvae with an IC₅₀ of 20.2 nM (peak current) and 39.6 nM (slow desensitization) .
- Anthelmintic : At 10–20 mg/kg , it reduces egg counts in rabbit parasitic nematodes (Trichostrongylus colubriformis) .
Comparison with Similar Compounds
Paraherquamides
Source : Penicillium spp. (e.g., P. paraherquei, P. charlesii) .
Structure : Shares the bicyclo[2.2.2]octane core but lacks the spiro-succinimide group .
Bioactivity :
- Potent anthelmintic activity against gastrointestinal parasites in veterinary medicine .
- Broader receptor affinity: Targets mammalian nAChRs, limiting insect-specific applications .
| Feature | This compound | Paraherquamides |
|---|---|---|
| Core structure | Diazabicyclo[2.2.2]octane + spiro-succinimide | Bicyclo[2.2.2]octane + substituted proline |
| Source | Aspergillus spp. | Penicillium spp. |
| nAChR specificity | Insect-selective | Broad (mammalian/insect) |
| Key application | Insect paralysis | Veterinary anthelmintics |
16-Ketothis compound (SB202327)
Source : Aspergillus strain IMI 337664 .
Structure : A ketone derivative of this compound, molecular formula C₂₀H₂₇N₃O₄ (MW: 373.20 g/mol ) .
Bioactivity :
| Feature | This compound | 16-Ketothis compound |
|---|---|---|
| Functional group | Succinimide | Ketone-modified succinimide |
| Molecular weight | 358.21 g/mol | 373.20 g/mol |
| Biosynthetic pathway | Likely oxidative modification | Derived from this compound |
Pyranonigrins
Source: Aspergillus niger and Penicillium spp. . Structure: Pyranone derivatives (e.g., pyranonigrin G, C₁₅H₁₇NO₄) . Bioactivity:
- Broad-spectrum antimicrobial activity against human, aquatic, and plant pathogens .
- No reported nAChR modulation, unlike this compound.
| Feature | This compound | Pyranonigrins |
|---|---|---|
| Primary activity | Neurotoxic (nAChR antagonist) | Antimicrobial |
| Structural uniqueness | Spiro-succinimide | Pyranone ring |
| Taxonomic distribution | Aspergillus spp. | Aspergillus niger, Penicillium |
Key Research Findings
Structural Challenges : this compound’s spiro-succinimide moiety remains synthetically elusive, unlike the bicyclo[2.2.2]octane cores of paraherquamides and versicolamides .
Ecological Role : Produced under stress (e.g., chemical epigenetic regulation), this compound may defend Aspergillus against insect predators .
Analytical Differentiation : LC-HRMS (e.g., Agilent 6550 Q-TOF) distinguishes this compound (retention time 4.48 min , [M+H]⁺ 359.2209 ) from analogs like 16-ketothis compound (RT 20 min ) .
Q & A
Q. How is Aspergillimide identified and quantified in fungal extracts, and what analytical methodologies are validated for this purpose?
this compound is typically isolated using chromatographic techniques (e.g., HPLC or LC-MS) coupled with high-resolution mass spectrometry (HRMS) for accurate mass confirmation (359.2209 m/z for [M+H]+) . Quantification employs calibration curves with reference standards, validated via spike-and-recovery experiments in fungal matrices. Extraction protocols often involve solvent partitioning (e.g., ethyl acetate) followed by silica gel chromatography .
Q. What experimental models are utilized to study this compound's neurotoxic effects on insect nicotinic acetylcholine receptors (nAChRs)?
Bombyx mori (silkworm) larval neurons are standard models for electrophysiological assays. Acetylcholine-induced nAChR currents are recorded via patch-clamp techniques, with this compound showing IC50 values of 20.2 nM (peak current) and 39.6 nM (slow-desensitizing current) . Paralysis assays in fourth-instar larvae involve dietary administration (10 μg/g), monitoring mobility loss over 24–48 hours .
Q. What is the mechanistic basis for this compound's anthelmintic activity in gerbil models?
this compound reduces Trichostrongylus colubriformis fecal egg counts in gerbils at 10–20 mg/kg doses. This is attributed to its selective inhibition of parasite nAChRs, disrupting neuromuscular signaling. Comparative studies with vertebrate receptors (e.g., chicken α3β4, α4β2, α7 subtypes) confirm species-specific activity, avoiding off-target effects in mammals .
Advanced Research Questions
Q. How do structural modifications of this compound influence its potency and selectivity for insect nAChRs?
Structure-activity relationship (SAR) studies focus on the diketopiperazine core and side-chain functional groups. For example, methylation at specific positions alters binding affinity to B. mori nAChRs, as shown via molecular docking simulations and mutagenesis assays . Synthetic analogs are screened using in vitro receptor-binding assays and in vivo paralysis models .
Q. What experimental strategies resolve contradictions in this compound's species-specific nAChR modulation?
Contradictions arise from its inactivity against chicken nAChRs despite strong insect receptor inhibition. Comparative studies use chimeric receptors (e.g., insect-vertebrate hybrid nAChRs) and cryo-EM to identify binding pocket divergences. Phylogenetic analysis of nAChR subtypes across species clarifies evolutionary determinants of selectivity .
Q. How can metabolomic approaches elucidate this compound's biosynthetic pathway in Aspergillus japonicus?
Isotopic labeling (e.g., <sup>13</sup>C-glucose) traces precursor incorporation into this compound's diketopiperazine structure. Genome mining identifies candidate gene clusters (e.g., non-ribosomal peptide synthetases), validated via CRISPR-Cas9 knockout strains and LC-HRMS metabolite profiling .
Q. What analytical challenges arise in detecting this compound in complex biological matrices, and how are they mitigated?
Matrix interference in food or fungal extracts requires optimized sample cleanup (e.g., solid-phase extraction with C18 cartridges). LC-HRMS parameters (e.g., 4.48 min retention time, 359.2209 m/z) combined with MS/MS fragmentation (e.g., 360.22817, 377.25472 m/z) enhance specificity . Method validation follows ICH guidelines for precision (RSD < 5%) and recovery (>95%) .
Methodological Considerations
- Data Contradiction Analysis : When reconciling species-specific effects, employ orthogonal assays (e.g., radioligand binding, electrophysiology) to confirm receptor interactions .
- Experimental Design : For SAR studies, prioritize in vitro receptor assays before in vivo testing to minimize ethical and logistical constraints .
- Statistical Tools : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values and ANOVA for dose-response comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
